2-(1-Bromoethenyl)oxirane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromoethenyl)oxirane typically involves the reaction of an alkyne with a brominating agent followed by an epoxidation step. One common method is the bromination of an alkyne to form a bromoalkene, which is then subjected to epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of metal catalysts in the bromination step and phase-transfer catalysts in the epoxidation step can improve the overall process .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Bromoethenyl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The strained oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxiranes or reduced to form alkenes or alcohols
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Ring-Opening Reactions: Acidic or basic conditions can facilitate the ring-opening reactions. For example, sulfuric acid or sodium hydroxide can be used as catalysts.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted oxiranes or bromoalkenes.
Ring-Opening Reactions: Formation of diols, halohydrins, or other functionalized compounds.
Oxidation and Reduction: Formation of corresponding oxiranes, alkenes, or alcohols
Scientific Research Applications
2-(1-Bromoethenyl)oxirane has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of 2-(1-Bromoethenyl)oxirane involves its high reactivity due to the strained oxirane ring and the presence of the bromoethenyl group. The compound can undergo nucleophilic attack, leading to ring-opening reactions and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, potentially leading to biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Ethylene Oxide: A simple oxirane with high reactivity and widespread industrial use.
Propylene Oxide: Another oxirane with applications in polymer production and as a chemical intermediate.
Epichlorohydrin: An oxirane with a chloro substituent, used in the production of epoxy resins and other chemicals.
Uniqueness of 2-(1-Bromoethenyl)oxirane: The presence of the bromoethenyl group in this compound makes it unique compared to other oxiranes. This functional group enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
6005-78-3 |
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Molecular Formula |
C4H5BrO |
Molecular Weight |
148.99 g/mol |
IUPAC Name |
2-(1-bromoethenyl)oxirane |
InChI |
InChI=1S/C4H5BrO/c1-3(5)4-2-6-4/h4H,1-2H2 |
InChI Key |
WUIZGOGMNSTFKW-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1CO1)Br |
Origin of Product |
United States |
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